Home > Products > Screening Compounds P88289 > Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate - 1356338-36-7

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Catalog Number: EVT-1739329
CAS Number: 1356338-36-7
Molecular Formula: C19H26N4O5
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are notable for their potential biological activities, particularly in modulating various kinases involved in inflammatory and autoimmune responses. This compound is classified under heterocyclic compounds with significant therapeutic potential.

Source

The compound can be synthesized through various chemical pathways involving multi-step reactions. It is often derived from simpler pyrazolo[1,5-a]pyrimidine precursors and piperidine derivatives, highlighting its synthetic versatility.

Classification

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is classified as a heterocyclic organic compound. It falls under the category of kinase inhibitors, particularly targeting Interleukin-1 Receptor Associated Kinase (IRAK), which plays a crucial role in innate immunity and inflammation.

Synthesis Analysis

The synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis begins with ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate as a precursor.
  2. Formation of Piperidine Derivative: The tert-butoxycarbonyl group is introduced to the piperidine nitrogen to protect it during subsequent reactions.
  3. Coupling Reaction: A coupling reaction occurs between the protected piperidine and the pyrazolo[1,5-a]pyrimidine derivative, often facilitated by a base such as potassium carbonate.
  4. Deprotection: The final step involves deprotecting the tert-butoxycarbonyl group to yield the target compound.

This multi-step synthetic route allows for high yields and purity, making it suitable for further applications in research and development .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can be described by its chemical formula C15H20N4O4C_{15}H_{20}N_4O_4. Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine Core: This bicyclic structure is characterized by a fused ring system that contributes to its biological activity.
  • Hydroxyl Group: The presence of a hydroxyl group at position 7 enhances its interaction with biological targets.
  • Carboxylate Group: The ethyl ester at position 6 provides solubility and reactivity necessary for biological applications.

The compound's molecular weight is approximately 320.35 g/mol .

Chemical Reactions Analysis

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate participates in various chemical reactions:

  1. Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents at position 5 or 3 of the pyrazolo ring.
  2. Coupling Reactions: Utilizing methods like Buchwald-Hartwig or Suzuki coupling allows for the introduction of aromatic groups or other functionalities that enhance biological activity .
  3. Deprotection Reactions: The removal of the tert-butoxycarbonyl group typically involves acid-catalyzed hydrolysis or other deprotection strategies.

These reactions are critical for modifying the compound to optimize its pharmacological properties.

Mechanism of Action

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits its biological effects primarily through inhibition of IRAK kinases. The mechanism can be summarized as follows:

  1. Binding to IRAK Kinases: The compound binds to the ATP-binding site of IRAK kinases, preventing their phosphorylation and activation.
  2. Inhibition of Signaling Pathways: By inhibiting IRAK kinases, the compound disrupts downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
  3. Reduction of Inflammation: This action results in decreased inflammatory responses, making it a candidate for treating autoimmune diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate include:

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water due to its hydrophobic characteristics.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may affect the functional groups.

These properties are essential for determining its suitability in various experimental setups .

Applications

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific applications:

  1. Drug Development: Its potential as an IRAK inhibitor makes it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
  2. Research Tool: Used in biochemical studies to elucidate signaling pathways involving IRAK kinases and their role in inflammation.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds with tailored pharmacological profiles .

This compound exemplifies the ongoing research into pyrazolo[1,5-a]pyrimidines and their therapeutic potential in modern medicine.

Synthetic Methodologies for Boc-Protected Pyrazolo[1,5-a]pyrimidine Derivatives

Retrosynthetic Analysis of the Piperidin-4-yl-Pyrazolo[1,5-a]pyrimidine Core

The strategic disconnection of the target molecule reveals three key synthetic blocks: (1) the piperidin-4-yl moiety bearing tert-butoxycarbonyl (Boc) protection, (2) the ethyl carboxylate functionality at position 6, and (3) the 7-hydroxypyrazolo[1,5-a]pyrimidine core. The foundational pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 3-aminopyrazole derivatives and unsaturated carbonyl partners. Specifically, retrosynthesis identifies 5-amino-3-(piperidin-4-yl)pyrazole as the crucial precursor for introducing the nitrogen-containing heterocycle at position 2, with Boc protection required prior to cyclization due to potential incompatibility of free amines with subsequent reaction conditions [5]. The 7-hydroxy group derives from controlled oxidation of a 5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediate or via direct introduction using α-keto ester equivalents during cyclization. Computational modeling suggests the electron-deficient nature of the pyrimidine ring necessitates late-stage introduction of the C-6 carboxylate to prevent regiochemical complications during electrophilic substitutions [3] [5].

Table 1: Key Retrosynthetic Disconnections for Target Compound

Target FragmentPrecursorDisconnection StrategyKey Challenge
Piperidin-4-yl at C25-Amino-3-(1-Boc-piperidin-4-yl)pyrazoleC-C bond formation via cyclocondensationBoc stability during heterocycle formation
C6 Ethyl carboxylate5,7-Dihydroxy intermediateElectrophilic carboxylation/oxidationRegioselectivity at electron-deficient C6
7-Hydroxy group7-Chloro derivativeNucleophilic hydroxylationCompetitive hydrolysis at C6 ester
Core pyrazolo[1,5-a]pyrimidine3-Aminopyrazole + β-keto esterCyclodehydrationRegiocontrol in fused system formation

Optimization of tert-Butoxycarbonyl (Boc) Group Introduction in Heterocyclic Systems

The Boc-protected piperidine fragment (tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, CAS 135716-09-5) serves as the primary building block for introducing the C2-substituent. This commercially available intermediate features optimal physicochemical properties (LogP 2.28, solubility 1.21 mg/mL) for handling in organic solvents [10]. Critical optimization studies reveal that Boc protection must precede pyrazole ring formation due to the susceptibility of secondary amines to oxidation during subsequent heterocycle construction. The Boc group demonstrates remarkable stability during cyclocondensation at temperatures ≤100°C but undergoes partial deprotection (15-20%) under strongly basic conditions (pH >10) required for ester hydrolysis steps. Kinetic studies identified di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) catalysis in tetrahydrofuran at 0-5°C as optimal for reprotection, achieving >95% yield with minimal di-Boc byproduct formation [5] [10]. Spectroscopic monitoring (¹H NMR) confirmed that the Boc group remains intact during nucleophilic substitutions at the pyrimidine ring when reactions are conducted below 80°C in aprotic solvents.

Table 2: Boc Protection Strategies in Heterocyclic Systems

SubstrateConditionsYield (%)Deprotection RiskKey Findings
4-(Aminomethyl)piperidineBoc₂O, CH₂Cl₂, rt98LowStandard protocol for primary amines
4-(Aminomethyl)-1-Boc-piperidineBoc₂O, DMAP, THF, 0°C95MinimalPrevents di-Boc formation at secondary amine
5-Amino-3-(piperidin-4-yl)pyrazoleBoc₂O, K₂CO₃, dioxane87Moderate (pH sensitivity)Requires buffered conditions
Pyrazolo[1,5-a]pyrimidine intermediateBoc₂O, DMAP, CH₃CN, 40°C93High (thermal sensitivity)Temperature-controlled reprotection

Regioselective Functionalization at the Pyrimidine 6-Carboxylate Position

The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine system necessitates precise control for carboxylate introduction exclusively at C6. Methodological screening established two viable pathways:

  • Directed ortho-Metalation (DoM): 7-Benzyloxy-protected derivatives undergo lithiation at C6 using n-butyllithium/TMEDA (-78°C, THF) followed by quenching with solid CO₂, achieving 75-80% regioselectivity. This approach leverages the ortho-directing capability of the N1 nitrogen and C2 piperidinyl group, with computational studies confirming the C6 position exhibits the highest nucleophilic susceptibility in the di-deprotonated species [3] [5].

  • Pd-Catalyzed Carbonylation: 6-Chloro precursors undergo Pd(PPh₃)₄-catalyzed carbonylation in ethanol/CO (50 psi) with diisopropylethylamine as base, providing direct access to the ethyl carboxylate in 85% yield. This method demonstrates superior functional group tolerance toward the Boc-protected piperidine compared to organolithium approaches.

Critical to both pathways is temporary protection of the 7-hydroxy group as benzyl or SEM ether to prevent unwanted oxidation or nucleophilic displacement. Ethyl ester installation early in the synthetic sequence provides both electronic deactivation of C6 toward electrophiles and a handle for downstream functional group interconversions [5] [8].

Catalytic Strategies for Hydroxyl Group Retention at the 7-Position

The phenolic character of the 7-hydroxy group (predicted pKₐ 8.2) renders it susceptible to nucleophilic displacement and oxidative degradation. Three preservation strategies have been optimized:

  • Chelation-Controlled Reduction: Sodium borohydride reduction of 7-oxo intermediates proceeds with complete chemoselectivity when conducted in methanol at 0°C with ZnCl₂ (10 mol%) as Lewis acid catalyst. The zinc ion coordinates the adjacent C6 carbonyl, preventing over-reduction while activating the ketone toward hydride attack (90% yield, >99% hydroxylation selectivity) [5] [8].

  • Radical Quenching: During free radical reactions (e.g., Barton decarboxylation), addition of 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1 equiv.) suppresses hydroxyl group oxidation without impacting reaction efficiency.

  • Oxidative Conditioning: Manganese dioxide (activated) selectively oxidizes 5,7-dihydroxy precursors to the 7-hydroxy-6-carboxylate without over-oxidation to quinones. This protocol requires strict control of manganese dioxide activity and reaction time (<3 hours) to maintain the phenolic integrity [5].

Table 3: Hydroxyl Retention Methods During Key Synthetic Steps

Synthetic OperationInterference RiskPreservation StrategySuccess Metric
Nucleophilic substitution at C4/C7Displacement of 7-OHBenzyl or SEM protection<2% dehydroxylation observed
Ester hydrolysis at C6Base-mediated eliminationLow-temperature saponification (0-5°C)95% OH retention vs. 65% at 25°C
Boc deprotectionAcid-mediated ether cleavageTFA in CH₂Cl₂ (0°C, 1h)Quantitative deprotection without OH loss
Pd-catalyzed couplingsReductive deoxygenationCatalyst screening (Pd₂(dba)₃ superior to Pd/C)98% OH retention vs. 40% with Pd/C

Properties

CAS Number

1356338-36-7

Product Name

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C19H26N4O5

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C19H26N4O5/c1-5-27-17(25)13-11-20-15-10-14(21-23(15)16(13)24)12-6-8-22(9-7-12)18(26)28-19(2,3)4/h10-12,21H,5-9H2,1-4H3

InChI Key

NGGRZALXGQCWNM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3CCN(CC3)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.